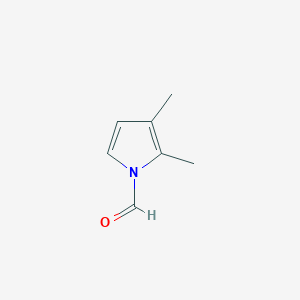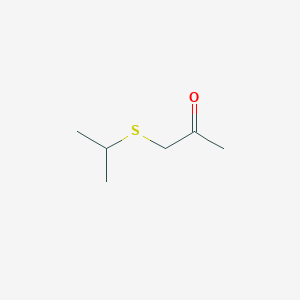
Isopropylsulfanyl-acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropylsulfanyl-acetone, also known as 3-(Methylthio)-2-butanone, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a strong odor and is commonly used as a flavoring agent in the food industry. However, its most important application is in the field of scientific research, where it is used as a reagent in various experiments.
Mecanismo De Acción
The mechanism of action of isopropylsulfanyl-acetone is not well understood. However, it is believed to act as a nucleophile in various reactions. It is also believed to be involved in the formation of thioesters, which are important intermediates in many biochemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of isopropylsulfanyl-acetone are not well studied. However, it is believed to be relatively non-toxic and is generally considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using isopropylsulfanyl-acetone in lab experiments include its high yield and ease of purification. It is also relatively non-toxic and is considered safe for use in scientific research. However, its limitations include its strong odor, which can be unpleasant, and its relatively limited applications.
Direcciones Futuras
There are many future directions for research involving isopropylsulfanyl-acetone. One possible direction is the synthesis of new organic compounds using isopropylsulfanyl-acetone as a reagent. Another possible direction is the study of the mechanism of action of isopropylsulfanyl-acetone and its role in various biochemical reactions. Additionally, the development of new applications for isopropylsulfanyl-acetone in the food and perfume industries is also a promising area of research.
Métodos De Síntesis
The synthesis of isopropylsulfanyl-acetone involves the reaction of 2-butanone with sodium hydrosulfide. The reaction takes place in the presence of a catalyst and results in the formation of isopropylsulfanyl-acetone. The yield of the reaction is generally high, and the product is easily purified by distillation.
Aplicaciones Científicas De Investigación
Isopropylsulfanyl-acetone is widely used in scientific research as a reagent in various experiments. It is used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It is also used as a flavoring agent in the food industry and as a fragrance in the perfume industry.
Propiedades
Número CAS |
112988-41-7 |
|---|---|
Nombre del producto |
Isopropylsulfanyl-acetone |
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
1-propan-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 |
Clave InChI |
TZSDHLJUTCSOIY-UHFFFAOYSA-N |
SMILES |
CC(C)SCC(=O)C |
SMILES canónico |
CC(C)SCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



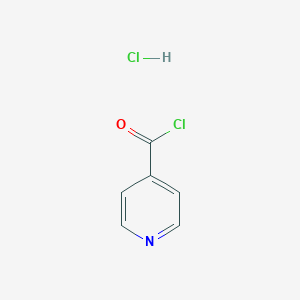
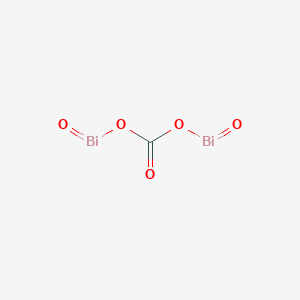
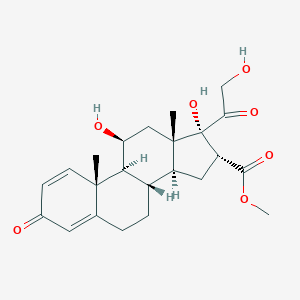
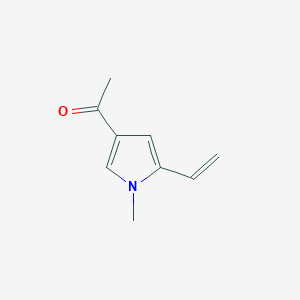
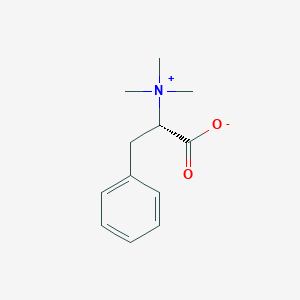
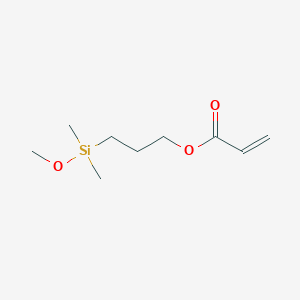
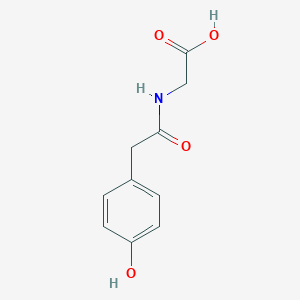
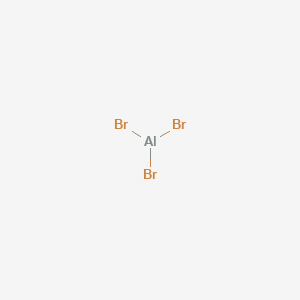
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
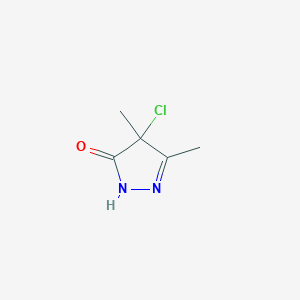
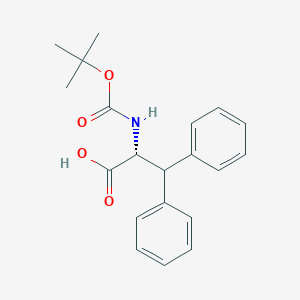
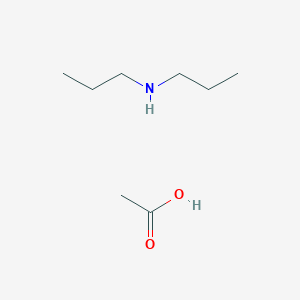
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
